3-Chloro-1-methyl-1H-indole
Overview
Description
3-Chloro-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-indole typically involves the chlorination of 1-methylindole. One common method is the reaction of 1-methylindole with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include 3-amino-1-methyl-1H-indole or 3-thio-1-methyl-1H-indole.
Oxidation: Products include 3-chloro-1-methylindole-2,3-dione.
Reduction: Products include 3-chloro-1-methylindoline.
Scientific Research Applications
3-Chloro-1-methyl-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on proteins or nucleic acids, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloroindole: Lacks the methyl group, which can affect its biological activity and chemical reactivity.
1-Methyl-2-chloroindole: Chlorine atom is at a different position, leading to different chemical and biological properties.
Uniqueness
3-Chloro-1-methyl-1H-indole is unique due to the specific combination of the chlorine atom at the 3-position and the methyl group at the 1-position. This unique structure can lead to distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
3-chloro-1-methylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDMKGOOZUQYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460095 | |
Record name | 1H-Indole, 3-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124589-41-9 | |
Record name | 1H-Indole, 3-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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